L-Ccg-I, also known as L-2-(carboxycyclopropyl)glycine, is an extended isomer of a conformationally restricted glutamate analog. This compound has gained attention in scientific research due to its unique structural properties and potential applications in neuropharmacology and cancer research. The molecular formula of L-Ccg-I is CHNO, with an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da.
L-Ccg-I is classified as a non-proteinogenic amino acid, specifically a glutamate analog. It is synthesized from naturally occurring precursors through various chemical reactions, which allow for the control of stereochemistry essential for its biological activity. The compound is primarily utilized in research settings, particularly in studies involving glutamate receptors and their modulation.
The synthesis of L-Ccg-I involves several sophisticated techniques aimed at achieving high stereoselectivity. One notable method employs natural menthol as a chiral auxiliary in a γ-Br-R,β-unsaturated ester, facilitating the enantioselective synthesis of the compound in a single step. This method allows for the precise control of three contiguous stereocenters, which is crucial for the compound's biological efficacy .
L-Ccg-I undergoes several chemical reactions that are significant for its function as a neurotransmitter modulator. For instance, it can inhibit ionotropic glutamate receptors, thereby influencing synaptic transmission in the central nervous system. The reactions involving L-Ccg-I typically include:
These reactions underline the compound's potential as a pharmacological agent in neuropharmacology.
The mechanism of action for L-Ccg-I primarily involves its role as an agonist at metabotropic glutamate receptors, particularly group I receptors. Upon binding to these receptors, L-Ccg-I enhances the release of gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This modulation can result in various physiological effects, including neuroprotection and altered synaptic plasticity .
Research indicates that L-Ccg-I's interaction with GABA receptors may reflect the presence of heteromers formed by GABAB and group I metabotropic glutamate receptors on cortical nerve endings, suggesting complex pharmacological profiles .
L-Ccg-I exhibits several notable physical and chemical properties:
These properties contribute to its behavior in biological systems and influence its interactions with various targets within the body .
L-Ccg-I has significant applications in scientific research, particularly in:
The discovery of metabotropic glutamate receptors (mGluRs) in the late 1980s revolutionized understanding of glutamatergic signaling beyond ionotropic excitation. Early non-selective agonists like trans-ACPD revealed G protein-mediated neuromodulation but lacked subtype specificity. This pharmacological gap impeded the functional mapping of mGluR subgroups (I, II, III) defined by sequence homology, effector coupling, and ligand affinity [7]. L-CCG-I ((2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine) emerged in the 1990s as a critical tool compound during efforts to develop selective agonists targeting these receptor classes. Its characterization coincided with the cloning era that identified eight mGluR subtypes, enabling precise correlation of molecular biology with physiological function [1] [4].
L-CCG-I exhibits high-affinity binding at group II mGluRs (mGlu2/3 subtypes), with EC50 values in the low micromolar range (1-10 µM). Functional studies confirm its preferential activation of presynaptic mGlu2/3 autoreceptors, inhibiting voltage-gated calcium channels (VGCCs) via Gi/o protein coupling. This suppresses cyclic AMP production and glutamate release [1] [5]. Crucially, L-CCG-I displays agonist activity at group I (mGlu1/5) and group III (mGlu8) receptors at higher concentrations (>30 µM), complicating its use without proper controls. This "pan-agonist" property initially enabled broad screens of mGluR function before highly selective agents (e.g., LY354740) became available [1] [9].
As a group II agonist, L-CCG-I illuminates how mGluRs fine-tune excitatory signaling. In the nucleus tractus solitarius (NTS), it depresses excitatory postsynaptic currents (EPSCs) by 39% (EC50 = 21 µM) via presynaptic inhibition, demonstrating frequency-dependent filtering of autonomic afferent traffic [2]. Hippocampal studies reveal its dual role: direct inhibition of associational-commissural synapses and indirect mossy fiber modulation via GABAB receptor activation. This positions group II receptors as integrators of feedforward and feedback inhibition [4]. Such findings established presynaptic mGluRs as critical brakes on synaptic plasticity and network excitability [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7